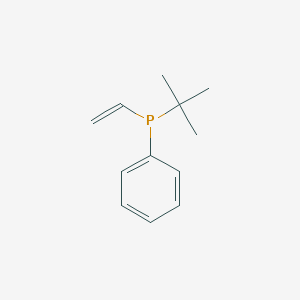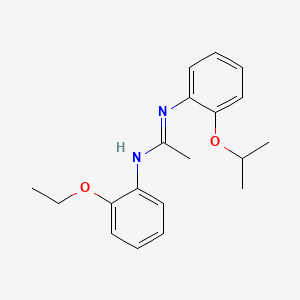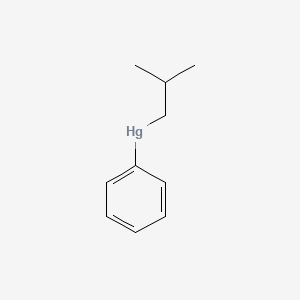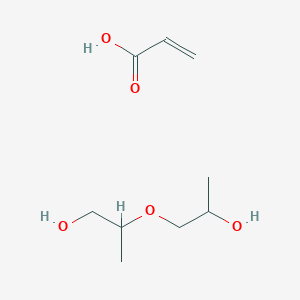
2-(2-Hydroxypropoxy)propan-1-ol;prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxypropoxy)propan-1-ol;prop-2-enoic acid is a chemical compound with the molecular formula C6H14O3This compound is characterized by the presence of both hydroxyl and propoxy groups, making it a versatile molecule in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(2-Hydroxypropoxy)propan-1-ol can be synthesized from propylene glycol and carbon dioxide. The reaction involves the addition of propylene glycol to carbon dioxide under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of 2-(2-Hydroxypropoxy)propan-1-ol typically involves the use of large-scale reactors where propylene glycol is reacted with carbon dioxide. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxypropoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form aldehydes and carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to other functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated compounds and other substituted derivatives.
Applications De Recherche Scientifique
2-(2-Hydroxypropoxy)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Propriétés
Numéro CAS |
78972-15-3 |
|---|---|
Formule moléculaire |
C9H18O5 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
2-(2-hydroxypropoxy)propan-1-ol;prop-2-enoic acid |
InChI |
InChI=1S/C6H14O3.C3H4O2/c1-5(8)4-9-6(2)3-7;1-2-3(4)5/h5-8H,3-4H2,1-2H3;2H,1H2,(H,4,5) |
Clé InChI |
YATYDCQGPUOZGZ-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)OCC(C)O.C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


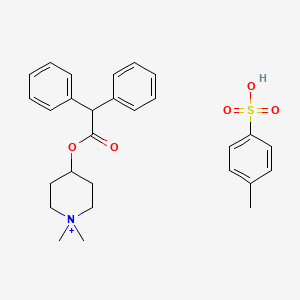
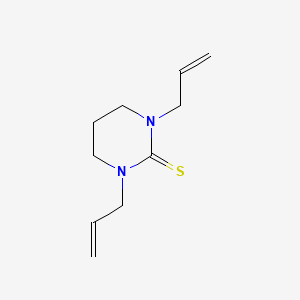
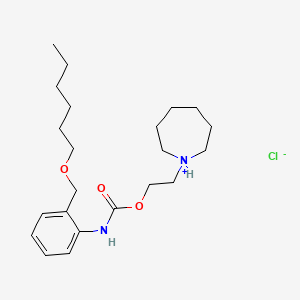
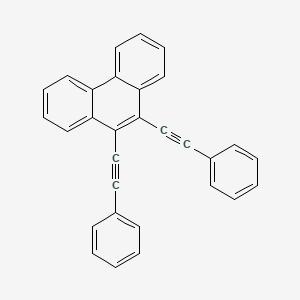
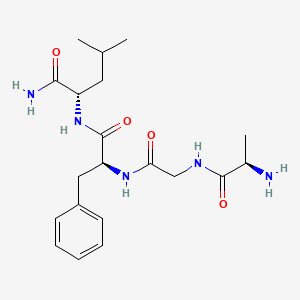
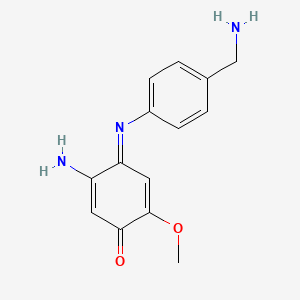
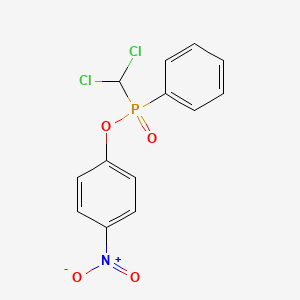
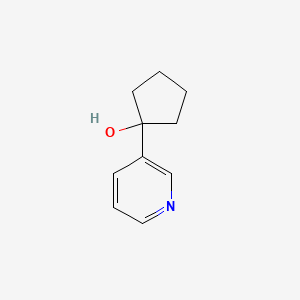
![Trimethyl[1-(phenylsulfanyl)prop-2-en-1-yl]silane](/img/structure/B14429685.png)
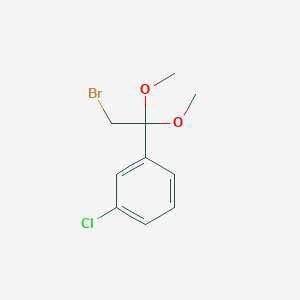
![Methyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14429698.png)
